1-methyl-1H-pyrrole-2-carbaldehyde oxime 1-methyl-1H-pyrrole-2-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 37110-16-0
VCID: VC16013030
InChI: InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5-
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

1-methyl-1H-pyrrole-2-carbaldehyde oxime

CAS No.: 37110-16-0

Cat. No.: VC16013030

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrrole-2-carbaldehyde oxime - 37110-16-0

Specification

CAS No. 37110-16-0
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name (NZ)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5-
Standard InChI Key IUPMPNSDKOHWPJ-ALCCZGGFSA-N
Isomeric SMILES CN1C=CC=C1/C=N\O
Canonical SMILES CN1C=CC=C1C=NO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Methyl-1H-pyrrole-2-carbaldehyde oxime belongs to the class of pyrrole derivatives, specifically oximes. Its IUPAC name is (E)-N-hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine, reflecting the (E)-configuration of the oxime group . The compound’s structure consists of a five-membered pyrrole ring with a methyl group at the nitrogen atom and an aldehyde oxime substituent at the 2-position. The oxime group (C=N-OH\text{C=N-OH}) introduces potential hydrogen-bonding sites, influencing its solubility and reactivity .

PropertyValue
CAS Number37110-15-9
Molecular FormulaC6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}
Molecular Weight124.14 g/mol
Exact Mass124.064 g/mol
Polar Surface Area37.52 Ų
LogP0.833
HS Code2933990090

Synthesis and Reaction Conditions

Synthetic Route

The compound is synthesized via condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in a methanol-water solvent system, achieving quantitative yields . Stoichiometric ratios involve 1 equivalent of aldehyde, 1.6 equivalents of hydroxylamine hydrochloride, and 2.0 equivalents of sodium acetate. The mild basic conditions deprotonate hydroxylamine, facilitating nucleophilic attack on the carbonyl carbon to form the oxime .

RCHO+NH2OHHClNaOAc, MeOH/H2ORC=N-OH+H2O+NaCl\text{RCHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc, MeOH/H}_2\text{O}} \text{RC=N-OH} + \text{H}_2\text{O} + \text{NaCl}

R = 1-methyl-1H-pyrrol-2-yl .

Optimization and Scalability

The use of aqueous methanol ensures solubility of both the aldehyde and hydroxylamine hydrochloride, while sodium acetate buffers the reaction medium to maintain a pH conducive to imine formation. The reflux conditions (≈65–70°C) accelerate kinetics without promoting side reactions such as overoxidation or decomposition. Industrial-scale production would require distillation for solvent recovery and column chromatography or recrystallization for purification, though specific details are absent in the literature .

SupplierQuantityPrice
TRC100 mg$60
TRC500 mg$110
Matrix Scientific500 mg$118
Matrix Scientific1 g$151
Synthonix Corporation1 g$103.50

Applications in Organic Synthesis

Role in Pyrrole Functionalization

1-Methyl-1H-pyrrole-2-carbaldehyde oxime serves as a precursor for further functionalization of pyrrole rings. For example, oximes can undergo Beckmann rearrangements to form amides or react with Grignard reagents to generate amines . In dipyrromethane synthesis, lithiation-substitution sequences at the meso-positions enable the construction of expanded porphyrins and phthalocyanines .

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